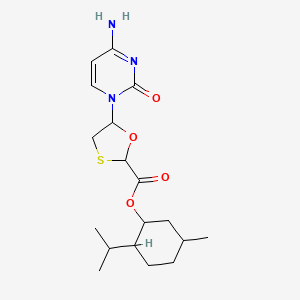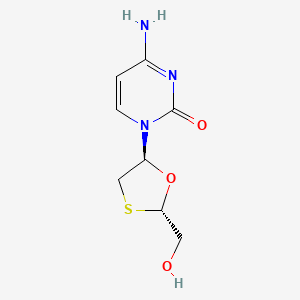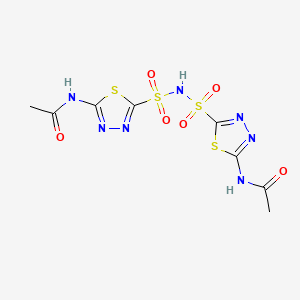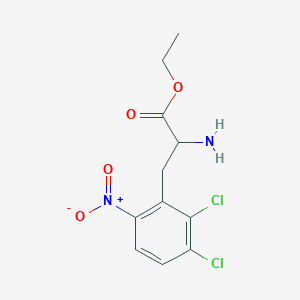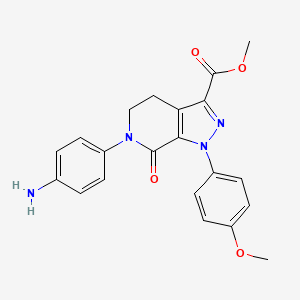
Impureté 4 de Cangrelor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cangrelor Impurity 4 is a chemical compound with the molecular formula C17H16ClIO3 and a molecular weight of 430.7 . Its chemical name is (2-Chloro-5-iodophenyl) (4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanol .
Synthesis Analysis
The synthesis of Cangrelor involves a key step in the synthesis of compound 1 from intermediate 5 . The effects of key synthesis parameters, including reaction temperature and time, were discussed .Chemical Reactions Analysis
Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction .Applications De Recherche Scientifique
Contrôle de la qualité
En tant que référence, il contribue aux applications de contrôle de la qualité pour les demandes d'autorisation abrégée de mise sur le marché (ANDA) ou pendant la production commerciale {svg_1}.
Validation de la méthode
Il est utile dans les processus de validation de la méthode (AMV), garantissant que les méthodes analytiques produisent des résultats précis {svg_2}.
Études de stabilité
Il peut être utilisé dans les études de stabilité pour déterminer la durée de conservation et les conditions de stockage appropriées du Cangrelor {svg_3}.
Identification des impuretés inconnues
Aide à identifier les impuretés inconnues dans les formulations médicamenteuses, ce qui est crucial pour la sécurité des médicaments {svg_4}.
Évaluation du potentiel génotoxique
Il peut être utilisé pour évaluer le potentiel génotoxique des impuretés présentes dans les produits pharmaceutiques {svg_5}.
Recherche clinique
En milieu clinique, il pourrait potentiellement être utilisé pour comprendre la pharmacodynamie et la pharmacocinétique du Cangrelor {svg_6} {svg_7} {svg_8}.
Développement de médicaments
Il pourrait jouer un rôle dans les processus de développement de médicaments, en particulier pour comprendre l'interaction et les effets des impuretés sur l'efficacité et la sécurité des médicaments {svg_9} {svg_10}.
Mécanisme D'action
Target of Action
Cangrelor Impurity 4, like Cangrelor, primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet aggregation, a process that is integral to the formation of blood clots. By antagonizing this receptor, Cangrelor Impurity 4 can effectively inhibit platelet aggregation .
Mode of Action
Cangrelor Impurity 4 acts as a selective, reversible antagonist of the P2Y12 platelet receptor . It inhibits ADP-induced platelet aggregation, a process typically triggered by damaged blood vessels, red blood cells, and/or platelets . By blocking the P2Y12 receptor, Cangrelor Impurity 4 prevents ADP from activating platelets, thereby inhibiting platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by Cangrelor Impurity 4 is the platelet activation pathway . By inhibiting the P2Y12 receptor, Cangrelor Impurity 4 prevents the activation of platelets by ADP. This results in a decrease in platelet aggregation, which can reduce the risk of clot formation and subsequent cardiovascular events such as myocardial infarction or stent thrombosis .
Pharmacokinetics
Cangrelor Impurity 4, like Cangrelor, is administered intravenously and has a rapid onset of action . The short half-life of Cangrelor, approximately 3-6 minutes, results in a rapid offset of antiplatelet effect and the effect on the bleeding time within 20 minutes after discontinuation of the infusion .
Result of Action
The primary result of Cangrelor Impurity 4’s action is a significant reduction in platelet aggregation . This can reduce the risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) in patients undergoing percutaneous coronary intervention (PCI) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cangrelor Impurity 4 involves the reaction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDC and a catalyst like DMAP.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "4-methoxyphenylacetic acid", "EDC", "DMAP", "DMF", "DIPEA", "Dichloromethane", "Ethanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 g) and 4-methoxyphenylacetic acid (1.2 g) in DMF (15 mL).", "Step 2: Add EDC (1.5 g) and DMAP (0.2 g) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add DIPEA (1.0 mL) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Pour the reaction mixture into a mixture of ice and ethanol (50 mL each), and stir for 30 minutes.", "Step 5: Collect the precipitate by filtration and wash with water (10 mL).", "Step 6: Dissolve the crude product in dichloromethane (30 mL) and add sodium hydroxide solution (10%) until the pH reaches 11.", "Step 7: Extract the product with dichloromethane (3 x 30 mL) and dry over anhydrous sodium sulfate.", "Step 8: Evaporate the solvent under reduced pressure to obtain the pure Cangrelor Impurity 4 (yield: 75%)." ] } | |
Numéro CAS |
1830294-26-2 |
Formule moléculaire |
C22H28F3N5O7S2 |
Poids moléculaire |
595.6 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H28F3N5O7S2/c1-11(31)34-9-14-16(35-12(2)32)17(36-13(3)33)20(37-14)30-10-27-15-18(26-6-8-38-4)28-21(29-19(15)30)39-7-5-22(23,24)25/h10,14,16-17,20H,5-9H2,1-4H3,(H,26,28,29)/t14-,16-,17-,20-/m1/s1 |
Clé InChI |
BHXXFBCYKOTNPY-WVSUBDOOSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



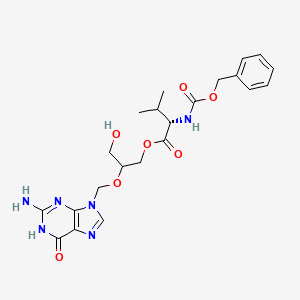
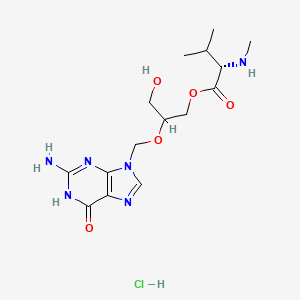
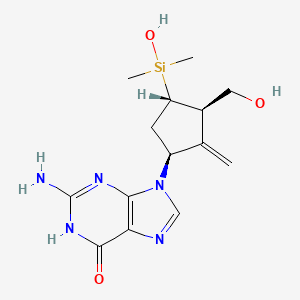
![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)
